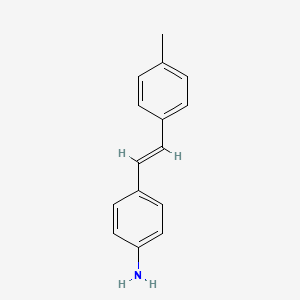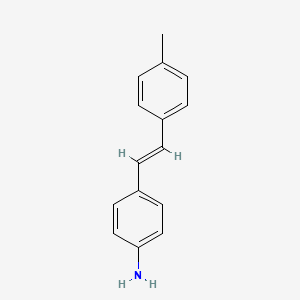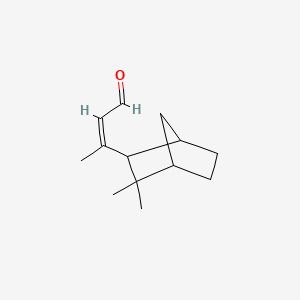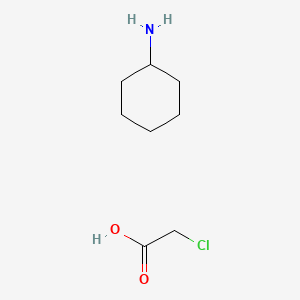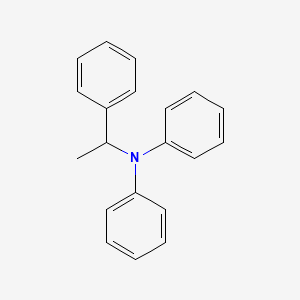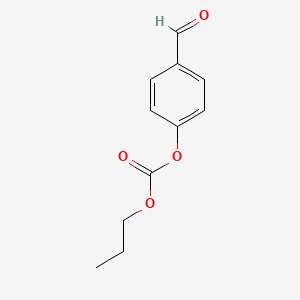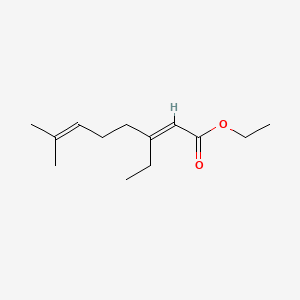
Tris(5-oxo-DL-prolinato-N1,O2)holmium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(5-oxo-DL-prolinato-N1,O2)holmium is a coordination compound involving holmium, a rare earth element, and 5-oxo-DL-proline, an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(5-oxo-DL-prolinato-N1,O2)holmium typically involves the reaction of holmium salts with 5-oxo-DL-proline under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the coordination complex. The mixture is then heated to promote the reaction, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade holmium salts and 5-oxo-DL-proline. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as chromatography may be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Tris(5-oxo-DL-prolinato-N1,O2)holmium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state species.
Reduction: Reduction reactions can convert the compound to lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where the 5-oxo-DL-proline ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand and adjusting the pH.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield holmium oxides, while reduction may produce holmium hydrides. Substitution reactions result in new coordination complexes with different ligands .
Scientific Research Applications
Tris(5-oxo-DL-prolinato-N1,O2)holmium has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its unique coordination properties.
Biology: Investigated for its potential role in biological systems, particularly in enzyme mimetics and as a probe for studying metal-protein interactions.
Medicine: Explored for its potential use in medical imaging and as a therapeutic agent in certain treatments.
Industry: Utilized in materials science for the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of Tris(5-oxo-DL-prolinato-N1,O2)holmium involves its ability to coordinate with various molecular targets. The compound can interact with proteins, enzymes, and other biomolecules, influencing their structure and function. The specific pathways involved depend on the context of its application, such as catalysis or therapeutic use .
Comparison with Similar Compounds
Similar Compounds
Tris(5-oxo-DL-prolinato-N1,O2)terbium: Similar in structure but involves terbium instead of holmium.
Tris(5-oxo-DL-prolinato-N1,O2)yttrium: Another similar compound with yttrium as the central metal ion
Uniqueness
Tris(5-oxo-DL-prolinato-N1,O2)holmium is unique due to the specific properties imparted by holmium. Holmium’s electronic configuration and coordination chemistry provide distinct advantages in certain applications, such as enhanced catalytic activity and specific interactions with biological molecules .
Properties
CAS No. |
85440-86-4 |
|---|---|
Molecular Formula |
C15H21HoN3O9 |
Molecular Weight |
552.27 g/mol |
IUPAC Name |
holmium;5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/3C5H7NO3.Ho/c3*7-4-2-1-3(6-4)5(8)9;/h3*3H,1-2H2,(H,6,7)(H,8,9); |
InChI Key |
ANICRWBPAAKCTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1C(=O)O.C1CC(=O)NC1C(=O)O.C1CC(=O)NC1C(=O)O.[Ho] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


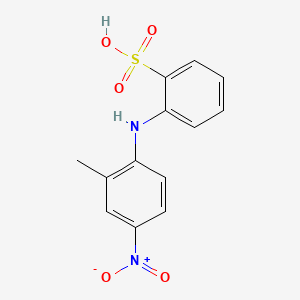

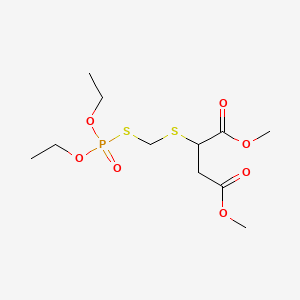
![2-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-EN-2-YL)pyridine](/img/structure/B12667381.png)
